molecular formula C5H6ClNS B6227104 4-(chloromethyl)-3-methyl-1,2-thiazole CAS No. 17265-67-7

4-(chloromethyl)-3-methyl-1,2-thiazole

Cat. No.: B6227104
CAS No.: 17265-67-7
M. Wt: 147.6
InChI Key:
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Description

4-(chloromethyl)-3-methyl-1,2-thiazole is an organic compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-3-methyl-1,2-thiazole typically involves the chloromethylation of 3-methyl-1,2-thiazole. This reaction can be carried out using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalytic systems and automated processes helps in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-3-methyl-1,2-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium ethoxide or potassium tert-butoxide in solvents such as ethanol or dimethyl sulfoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Mechanism of Action

The mechanism by which 4-(chloromethyl)-3-methyl-1,2-thiazole exerts its effects involves interactions with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is particularly useful in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

  • 4-(chloromethyl)-1,2-thiazole
  • 3-methyl-1,2-thiazole
  • 4-methyl-1,2-thiazole

Uniqueness

4-(chloromethyl)-3-methyl-1,2-thiazole is unique due to the presence of both a chloromethyl and a methyl group on the thiazole ring. This dual substitution pattern enhances its reactivity and allows for the formation of a diverse array of derivatives.

Properties

CAS No.

17265-67-7

Molecular Formula

C5H6ClNS

Molecular Weight

147.6

Purity

95

Origin of Product

United States

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